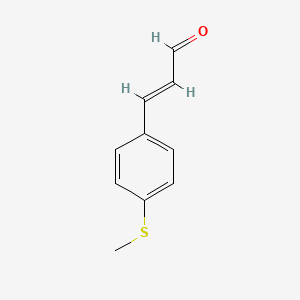
(E)-3-(4-(Methylthio)phenyl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Methylsulfanyl)phenyl]prop-2-enal is an organic compound with a unique structure that includes a phenyl ring substituted with a methylsulfanyl group and an aldehyde functional group
Méthodes De Préparation
The synthesis of 3-[4-(methylsulfanyl)phenyl]prop-2-enal can be achieved through several synthetic routes. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction conditions typically include a solvent like ethanol and a temperature range of 25-30°C .
Analyse Des Réactions Chimiques
3-[4-(Methylsulfanyl)phenyl]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
3-[4-(Methylsulfanyl)phenyl]prop-2-enal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-[4-(methylsulfanyl)phenyl]prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methylsulfanyl group can also participate in redox reactions, influencing the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
3-[4-(Methylsulfanyl)phenyl]prop-2-enal can be compared with similar compounds such as:
3-(4-Methoxyphenyl)-2-propenal: This compound has a methoxy group instead of a methylsulfanyl group, which affects its reactivity and applications.
3-(4-Methylphenyl)-2-propenal:
The uniqueness of 3-[4-(methylsulfanyl)phenyl]prop-2-enal lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C10H10OS |
|---|---|
Poids moléculaire |
178.25 g/mol |
Nom IUPAC |
(E)-3-(4-methylsulfanylphenyl)prop-2-enal |
InChI |
InChI=1S/C10H10OS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+ |
Clé InChI |
LYQAFCRXUUASLI-NSCUHMNNSA-N |
SMILES isomérique |
CSC1=CC=C(C=C1)/C=C/C=O |
SMILES canonique |
CSC1=CC=C(C=C1)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



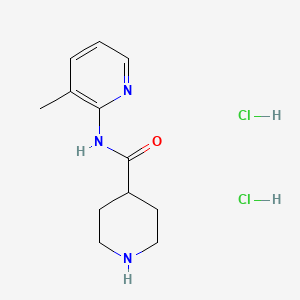
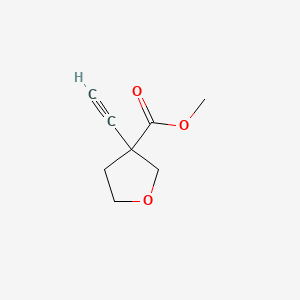
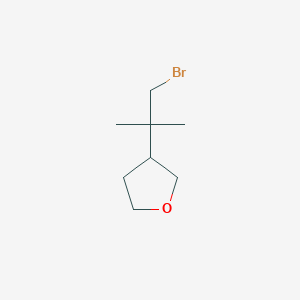
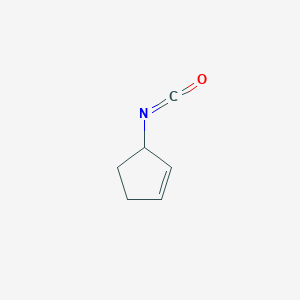
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride](/img/structure/B13587881.png)
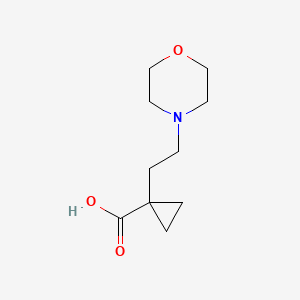
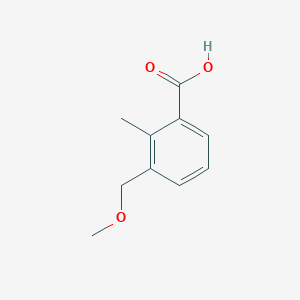
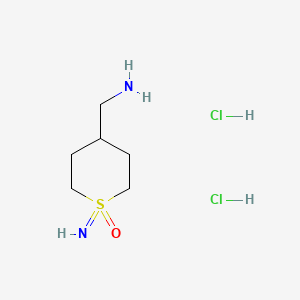
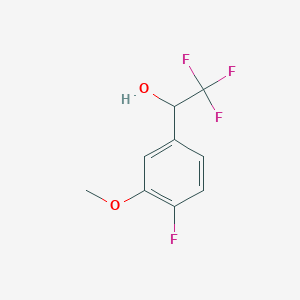
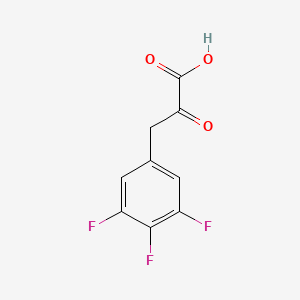

![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B13587921.png)
![{[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl}(propan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13587922.png)
